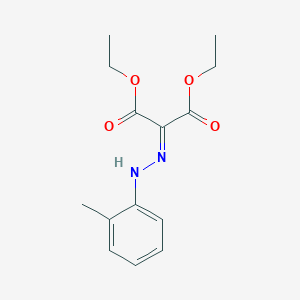
2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester is an organic compound with a complex structure that includes both ester and hydrazone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate typically involves the reaction of diethyl malonate with 2-methylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The process involves the formation of a hydrazone linkage between the hydrazine and the malonate ester .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its hydrazone moiety, which is known to interact with various biological targets.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate involves its interaction with molecular targets through its hydrazone and ester functional groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[(4-methylphenyl)hydrazinylidene]propanedioate
- Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate
Uniqueness
2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
13636-62-9 |
|---|---|
Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C14H18N2O4/c1-4-19-13(17)12(14(18)20-5-2)16-15-11-9-7-6-8-10(11)3/h6-9,15H,4-5H2,1-3H3 |
InChI Key |
BYVZJSJGAMJAKA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1C)C(=O)OCC |
Synonyms |
2-(2-Methylphenyl)hydrazonomalonic acid diethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


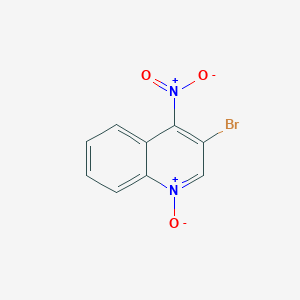
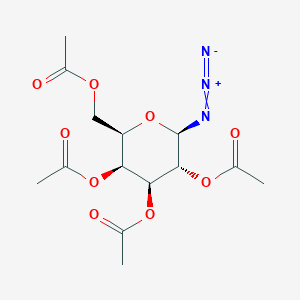
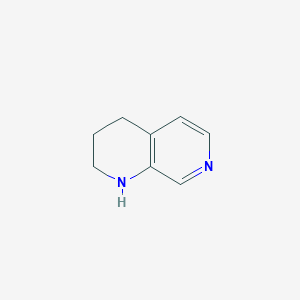
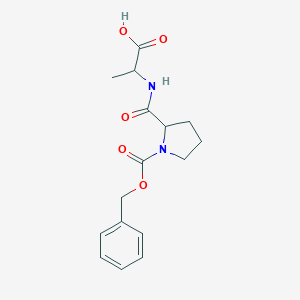
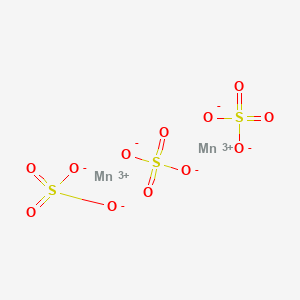
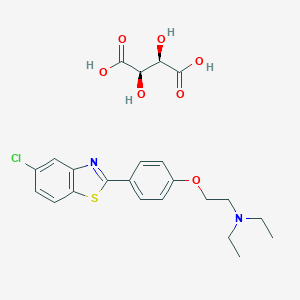
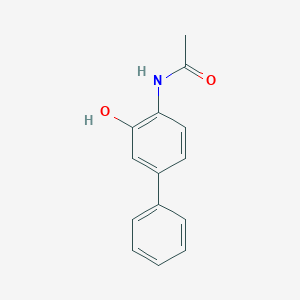

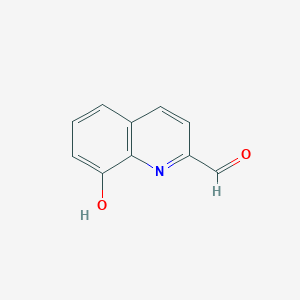
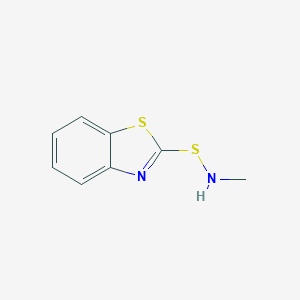
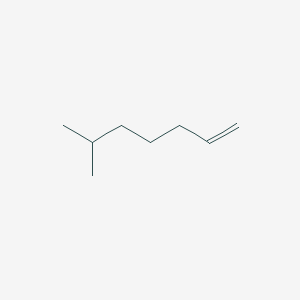
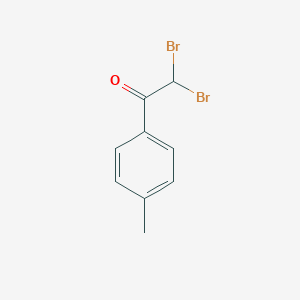
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)

